2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
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Overview
Description
2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is an organic compound that features a furan ring, an ethoxyphenyl group, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves the following steps:
Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furfural with ammonia or an amine under reductive amination conditions.
Esterification: The furan-2-ylmethylamine is then reacted with 4-ethoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters.
Scientific Research Applications
2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The furan ring and the ester linkage play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylamine: Shares the furan ring and amino group.
4-Ethoxyphenylacetic acid: Shares the ethoxyphenyl group and acetic acid moiety.
Furan derivatives: Compounds with similar furan ring structures.
Uniqueness
2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-2-21-14-7-5-13(6-8-14)10-17(20)23-12-16(19)18-11-15-4-3-9-22-15/h3-9H,2,10-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVADAPCJYXPYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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